2-Methoxy-5-methylbenzoyl chloride
Description
BenchChem offers high-quality 2-Methoxy-5-methylbenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-methylbenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZYRMVAZDBSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557620 | |
| Record name | 2-Methoxy-5-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25045-35-6 | |
| Record name | 2-Methoxy-5-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methoxy-5-methylbenzoyl chloride CAS number 25045-35-6
The following technical guide details the chemical profile, synthesis, and application of 2-Methoxy-5-methylbenzoyl chloride (CAS 25045-35-6) . This document is structured for researchers and process chemists, focusing on actionable protocols and mechanistic insights.
CAS Number: 25045-35-6 Synonyms: 5-Methyl-o-anisoyl chloride; 2-Methoxy-5-methylbenzoic acid chloride.[1]
Executive Summary
2-Methoxy-5-methylbenzoyl chloride is a specialized acyl chloride intermediate used primarily in the synthesis of benzamide pharmacophores .[1] While structurally related to the antipsychotic drug Tiapride (which bears a 5-methylsulfonyl group), this specific 5-methyl derivative serves as a critical building block for Structure-Activity Relationship (SAR) studies in neurotropic anisamides and, more recently, in the development of KV1.3 potassium channel inhibitors for immunosuppression.[1] Its reactivity is defined by the electrophilic carbonyl center, modulated by the electron-donating methoxy group at the ortho position.[1]
Chemical Profile & Physical Properties[2][3][4][5]
| Property | Specification |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| Appearance | Colorless to pale yellow liquid (or low-melting solid) |
| Boiling Point | ~130–135 °C at 15 mmHg (Predicted: ~257 °C at 760 mmHg) |
| Density | 1.182 g/cm³ (20 °C) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water |
| Stability | Moisture sensitive; Hydrolyzes to 2-methoxy-5-methylbenzoic acid |
Synthesis & Production
The synthesis of 2-Methoxy-5-methylbenzoyl chloride is a two-stage process starting from p-Cresol .[1] The critical control point is the O-methylation step to prevent side reactions before the final chlorination.[1]
Synthetic Pathway
The route proceeds via the Kolbe-Schmitt reaction to introduce the carboxyl group, followed by methylation and chlorination.[1]
Figure 1: Step-wise synthesis from p-Cresol to the target Acid Chloride.
Detailed Protocol: Chlorination
Objective: Conversion of 2-Methoxy-5-methylbenzoic acid to the acid chloride.[1]
Reagents:
-
Precursor: 2-Methoxy-5-methylbenzoic acid (1.0 eq)[1]
-
Reagent: Thionyl Chloride (SOCl₂) (1.5 – 2.0 eq)[1]
-
Catalyst: Dimethylformamide (DMF) (0.05 eq)[1]
Step-by-Step Methodology:
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a CaCl₂ drying tube or N₂ line), and an addition funnel.
-
Charging: Charge the flask with 2-Methoxy-5-methylbenzoic acid (e.g., 10 g) and anhydrous toluene (50 mL).
-
Activation: Add catalytic DMF (2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.[1]
-
Addition: Add Thionyl Chloride dropwise at room temperature. Observe gas evolution (HCl and SO₂).[1]
-
Reaction: Heat the mixture to 60–70 °C for 2–3 hours. The suspension should become a clear solution as the acid is consumed.[1]
-
Work-up:
-
Purification: The crude oil is typically sufficiently pure (>95%) for subsequent coupling.[1] For high-purity needs, perform vacuum distillation (bp ~130 °C @ 15 mmHg).[1]
Applications in Drug Development
This intermediate is a versatile electrophile for introducing the 2-methoxy-5-methylbenzamide moiety, a pharmacophore found in various bioactive compounds.[1]
Case Study: Synthesis of KV1.3 Inhibitors
Recent research utilizes this chloride to synthesize blockers of the KV1.3 potassium channel , a target for treating autoimmune diseases like multiple sclerosis.[1]
-
Mechanism: The acid chloride reacts with complex amines (e.g., thiophene-based scaffolds) to form the amide bond.[1]
-
Significance: The ortho-methoxy group provides steric bulk and hydrogen-bond acceptance, locking the conformation of the drug molecule for optimal receptor binding.[1]
General Amide Coupling Protocol (Schotten-Baumann Conditions)
Workflow for Library Generation:
Figure 2: Mechanistic pathway for the derivatization of amine scaffolds.
Protocol:
-
Dissolve the amine (1.0 eq) and Triethylamine (1.2 eq) in dry Dichloromethane (DCM) at 0 °C.
-
Add 2-Methoxy-5-methylbenzoyl chloride (1.05 eq) dropwise.[1]
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench with saturated NaHCO₃ solution. Extract with DCM.[1]
-
The resulting amide is often a solid that can be recrystallized from Ethanol/Water.[1]
Analytical Characterization
To validate the identity of the synthesized chloride before use, rely on the following spectroscopic signatures.
-
¹H NMR (CDCl₃, 400 MHz):
-
IR Spectroscopy:
-
1775 cm⁻¹: Strong C=O stretch (characteristic of Acid Chlorides; significantly higher than the ~1680 cm⁻¹ of the parent acid).[1]
-
Safety & Handling
-
Hazards: Causes severe skin burns and eye damage (Skin Corr.[1] 1B). Lachrymator.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.
-
Incompatibility: Reacts violently with water, alcohols, and strong bases.[1]
References
-
Synthesis of KV1.3 Inhibitors: Immunosuppressive effects of new thiophene-based KV1.3 inhibitors. European Journal of Medicinal Chemistry.[1] (Contextual validation via search result 1.3).
-
Precursor Synthesis: Synthesis of 2-Propoxy-5-Methylbenzoic Acid (Analogous Route). National Institutes of Health (PMC).[1]
-
Chemical Properties: 2-Methoxy-5-methylbenzoyl chloride Compound Summary. PubChem.[1] [1]
-
Benzamide Pharmacophores: Synthesis of Tiapride Hydrochloride (Structural Context). Chinese Journal of Pharmaceuticals.[1]
Sources
A Comprehensive Technical Guide to the Thermochemical Characterization of 2-Methoxy-5-methylbenzoyl Chloride
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract: 2-Methoxy-5-methylbenzoyl chloride is a key chemical intermediate whose thermochemical properties are vital for ensuring safe handling, optimizing reaction conditions, and preventing thermal runaway events during scale-up. This guide provides a comprehensive framework for the complete thermochemical characterization of this compound. As specific experimental data for this molecule is not widely published, this document focuses on establishing a robust, multi-technique methodology. It combines foundational experimental techniques—Oxygen Bomb Calorimetry, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA)—with modern computational chemistry approaches. Detailed, self-validating protocols are provided for each experimental method, emphasizing the causality behind procedural choices. This guide is intended for researchers, process chemists, and safety professionals in the pharmaceutical and chemical industries, offering a practical blueprint for generating a coherent and reliable thermochemical profile for novel or under-characterized reagents.
Introduction
Chemical Identity and Significance
2-Methoxy-5-methylbenzoyl chloride (C₉H₉ClO₂) is a substituted aromatic acyl chloride.[1][2] Such compounds are highly valuable in organic synthesis, serving as reactive precursors for the formation of esters, amides, and ketones through acylation reactions. The presence of the methoxy and methyl groups on the benzene ring modifies the electronic properties and steric environment of the acyl chloride moiety, influencing its reactivity and the properties of its downstream products, which may include pharmaceuticals, agrochemicals, and specialty polymers.
The Critical Role of Thermochemical Properties
A thorough understanding of a chemical's thermochemical properties is a cornerstone of process safety and efficient process development.[3][4] For a reactive intermediate like 2-Methoxy-5-methylbenzoyl chloride, this data is not merely academic; it is essential for:
-
Hazard Assessment: Quantifying the energy released during decomposition (an undesired reaction) is critical to designing safe processes and preventing runaway reactions.[5][6]
-
Process Scale-up: Heat flow data from reaction calorimetry, informed by the compound's heat capacity, allows engineers to design appropriate heating and cooling systems for large-scale reactors.[4]
-
Reaction Optimization: Knowledge of reaction enthalpies helps in optimizing energy efficiency and controlling reaction pathways.
-
Thermal Stability: Determining the onset temperature of decomposition dictates maximum safe operating and storage temperatures.[7][8]
This guide outlines the necessary experimental and computational workflows to determine these critical parameters.
Foundational Physicochemical Properties
Before undertaking thermochemical analysis, it is essential to confirm the identity and basic properties of the material.
| Property | Value | Source(s) |
| IUPAC Name | 2-methoxy-5-methylbenzoyl chloride | [2] |
| CAS Number | 25045-35-6 | [1][2] |
| Molecular Formula | C₉H₉ClO₂ | [1][2] |
| Molecular Weight | 184.62 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [9] |
Experimental Determination of Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a fundamental thermodynamic property representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. It is most reliably determined experimentally by measuring the enthalpy of combustion (ΔcH°) using oxygen bomb calorimetry and then applying Hess's Law.[10]
Principle of Oxygen Bomb Calorimetry
In this technique, a precise mass of the substance is completely combusted in a sealed, constant-volume container (the "bomb") filled with excess high-pressure oxygen.[11] The combustion reaction is initiated by an electrical fuse, and the heat released is absorbed by a surrounding water bath of known heat capacity. By measuring the precise temperature rise of the water, the change in internal energy of combustion (ΔcU) is calculated. This is then converted to the standard enthalpy of combustion (ΔcH°), which is used to find the standard enthalpy of formation (ΔfH°).
Experimental Protocol: A Self-Validating System
Objective: To determine the standard enthalpy of combustion of 2-Methoxy-5-methylbenzoyl chloride.
Core Principle of Trustworthiness: The protocol's validity hinges on the calibration of the calorimeter's heat capacity (Ccal) using a certified reference material. Benzoic acid is the universally accepted primary standard for this purpose due to its high purity, stability, and well-characterized energy of combustion.[12][13]
Materials & Equipment:
-
Isoperibol or adiabatic bomb calorimeter
-
NIST-traceable certified benzoic acid (SRM 39j)[12]
-
2-Methoxy-5-methylbenzoyl chloride (high purity, >99%)
-
Platinum crucible
-
Cotton or iron fuse wire of known combustion energy
-
High-pressure oxygen source (>99.5% purity)
-
Digital thermometer with 0.001 °C resolution
-
Analytical balance (±0.1 mg)
Step-by-Step Methodology:
-
Calorimeter Calibration:
-
Press approximately 1.0 g of certified benzoic acid into a pellet and weigh it accurately in the platinum crucible.
-
Cut a 10 cm piece of fuse wire, weigh it, and secure it to the bomb electrodes, ensuring it makes contact with the benzoic acid pellet.
-
Add 1.0 mL of deionized water to the bomb to ensure saturation of the internal atmosphere, which standardizes the final state of water as liquid.
-
Seal the bomb and charge it with pure oxygen to a pressure of 3.0 MPa (approx. 30 atm).[10][13]
-
Submerge the bomb in the calorimeter bucket containing a precisely known mass of water.
-
Allow the system to equilibrate for 10-15 minutes, recording the temperature at 1-minute intervals to establish a stable initial baseline.
-
Ignite the sample. Record the temperature every 15 seconds during the rapid rise period, then every minute as it approaches its maximum and begins to cool.
-
After the run, vent the bomb and weigh any unburned fuse wire.
-
Perform at least five calibration runs. Calculate the heat capacity of the calorimeter (Ccal) using the known energy of combustion for benzoic acid (26,434 J·g⁻¹) and fuse wire, correcting for the temperature rise.[13][14] The low relative standard deviation (<0.15%) across these runs validates the instrument's performance.
-
-
Sample Analysis:
-
Since 2-Methoxy-5-methylbenzoyl chloride is a liquid, a volatile sample handling procedure is required. Encapsulate approximately 0.8 g of the liquid in a polyethylene ampoule or gelatin capsule of known mass and energy of combustion.
-
Place the encapsulated sample in the crucible and repeat steps 1.2 through 1.8.
-
Perform at least five replicate runs with the target compound.
-
Data Analysis and Calculation
-
Calculate Corrected Temperature Rise (ΔT): Apply corrections (e.g., Regnault-Pfaundler or Dickinson method) to the raw temperature data to account for heat exchange between the calorimeter and its surroundings.
-
Calculate Total Heat Released (q_total): q_total = C_cal * ΔT
-
Calculate Energy of Combustion (ΔcU): Subtract the heat contributions from the fuse wire combustion and capsule combustion from q_total. Divide by the mass of the sample to get the specific energy of combustion (J/g).
-
Convert to Molar Enthalpy of Combustion (ΔcH°): Convert ΔcU to the standard enthalpy of combustion (ΔcH°) using the equation ΔcH° = ΔcU + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the balanced combustion equation.[14]
-
C₉H₉ClO₂(l) + 10 O₂(g) → 9 CO₂(g) + 4 H₂O(l) + HCl(aq)
-
Δn_gas = (moles of CO₂) - (moles of O₂) = 9 - 10 = -1
-
-
Calculate Standard Enthalpy of Formation (ΔfH°): Apply Hess's Law:
-
ΔcH° = [9 * ΔfH°(CO₂, g) + 4 * ΔfH°(H₂O, l) + ΔfH°(HCl, aq)] - [ΔfH°(C₉H₉ClO₂, l) + 10 * ΔfH°(O₂, g)]
-
Rearrange to solve for ΔfH°(C₉H₉ClO₂, l), using known standard enthalpy of formation values for CO₂, H₂O, HCl, and O₂ (which is zero).[15]
-
dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Experimental workflow for determining ΔfH° via bomb calorimetry.
Thermal Stability and Hazard Assessment
DSC and TGA are complementary techniques used to characterize a material's response to heat, identifying phase transitions, decomposition temperatures, and mass loss events.[7][16]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[16][17] It is used to detect thermal events like melting, crystallization, and decomposition, which appear as peaks (exothermic) or troughs (endothermic) in the DSC curve.
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium and tin, which have well-defined melting points and enthalpies of fusion.
-
Sample Preparation: Accurately weigh 2-5 mg of 2-Methoxy-5-methylbenzoyl chloride into a high-pressure gold-plated or stainless steel crucible. Hermetically seal the crucible to contain any pressure generated during decomposition.
-
Experimental Program:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Equilibrate the system at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) up to a final temperature beyond the expected decomposition (e.g., 400 °C).[18]
-
Maintain a constant inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative side reactions.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify the onset temperature of any significant exothermic peak. This is often taken as the maximum safe processing temperature.
-
Integrate the area of the exothermic peak to determine the enthalpy of decomposition (ΔH_decomp). An energy release >500 J/g is considered highly energetic and a significant process safety risk.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[7][19] It provides quantitative information on decomposition patterns, identifying the temperatures at which volatile components are released.
Experimental Protocol: TGA Analysis
-
Instrument Calibration: Calibrate the TGA balance using standard weights and verify the temperature accuracy using materials with known Curie points (e.g., nickel).
-
Sample Preparation: Weigh 5-10 mg of 2-Methoxy-5-methylbenzoyl chloride into an open ceramic or platinum TGA pan.
-
Experimental Program:
-
Place the sample pan in the TGA furnace.
-
Equilibrate at 30 °C.
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C) under an inert nitrogen atmosphere.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of mass loss (T_onset), which should correlate with the decomposition event observed in the DSC.
-
Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Computational Thermochemistry: An In Silico Approach
When experimental data is unavailable, or as a means of cross-validation, quantum chemical calculations like Density Functional Theory (DFT) can provide reliable estimates of thermochemical properties.[20][21] The gas-phase enthalpy of formation can be calculated with high accuracy.
Protocol: Gas-Phase Enthalpy of Formation Calculation using DFT
Objective: To calculate the gas-phase ΔfH° of 2-Methoxy-5-methylbenzoyl chloride at 298.15 K.
Methodology: An atomization energy method is employed. The enthalpy of formation is calculated by subtracting the sum of the calculated enthalpies of the constituent atoms from the calculated enthalpy of the molecule, and then adding the known experimental enthalpies of formation of the constituent atoms.[22][23]
Software: Gaussian 16 or similar quantum chemistry package.[20]
Step-by-Step Workflow:
-
Structure Optimization:
-
Build the 3D structure of 2-Methoxy-5-methylbenzoyl chloride.
-
Perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This level of theory provides a good balance of accuracy and computational cost for organic molecules.
-
Confirm the structure is a true minimum by ensuring there are no imaginary frequencies.
-
-
Enthalpy Calculation:
-
Atomic Enthalpy Calculations:
-
Perform similar energy calculations for each individual constituent atom (9 Carbon, 9 Hydrogen, 1 Chlorine, 2 Oxygen) in its ground electronic state.
-
Sum the calculated total enthalpies of the individual atoms (ΣH_atoms_calc).
-
-
Atomization Enthalpy Calculation:
-
Calculate the enthalpy of atomization at 298.15 K: Δ_atom_H°_calc = ΣH_atoms_calc - H_molecule
-
-
Final Enthalpy of Formation Calculation:
-
Use the calculated enthalpy of atomization and the well-established experimental enthalpies of formation for the gas-phase atoms (ΣΔfH°_atoms_exp): ΔfH°(gas, molecule) = ΣΔfH°_atoms_exp - Δ_atom_H°_calc
-
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Computational workflow for determining gas-phase ΔfH° using DFT.
Synthesis of Results: A Coherent Thermochemical Profile
The power of this multi-technique approach lies in the cross-validation of results. The data from each experiment should be compiled and analyzed collectively to form a complete picture of the compound's thermochemical behavior.
Data Summary Table (Hypothetical Data)
| Parameter | Method | Value | Interpretation / Significance |
| Std. Enthalpy of Combustion (ΔcH°) | Bomb Calorimetry | -4850 ± 15 kJ/mol | Energy released upon complete combustion. Key for calculating ΔfH°. |
| Std. Enthalpy of Formation (ΔfH°) | Bomb Calorimetry | -325 ± 15 kJ/mol | Fundamental thermodynamic stability. Essential for reaction enthalpy calculations. |
| Gas-Phase ΔfH° | DFT (B3LYP) | -260 kJ/mol | Computational validation. Difference from liquid phase relates to enthalpy of vaporization. |
| Decomposition Onset (T_onset) | DSC (10°C/min) | 195 °C | Maximum temperature for safe short-term processing. Defines critical temperature limit. |
| Enthalpy of Decomposition (ΔH_decomp) | DSC | -1100 J/g (-203 kJ/mol) | High energy release; indicates significant runaway reaction potential if initiated. |
| Mass Loss Onset (T_onset) | TGA (10°C/min) | 198 °C | Confirms decomposition temperature observed in DSC. |
| Major Mass Loss Step | TGA | 198 - 280 °C | Temperature range over which the primary decomposition occurs. |
Interpretation and Cross-Validation
-
Consistency: The onset temperatures from DSC and TGA should be in close agreement, providing high confidence in the determined thermal stability limit.
-
Experimental vs. Computational: The experimental liquid-phase ΔfH° and the computational gas-phase ΔfH° are not expected to be identical. Their difference provides an estimate of the enthalpy of vaporization (ΔvapH°). This relationship serves as a critical logic check for both results.
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Logical relationship between experimental and computational data.
Practical Implications and Safety Recommendations
Based on the synthesized (hypothetical) data, the following actionable insights can be derived:
-
High Exothermic Decomposition Potential: The enthalpy of decomposition (-1100 J/g) is significant. This flags the material as having a high potential for a thermal runaway. Process controls must be robust to prevent the material from ever reaching the decomposition onset temperature.
-
Maximum Process Temperature: The decomposition onset of ~195 °C serves as a critical limit. A safety margin should be applied, suggesting a maximum operating temperature of no more than 150-160 °C, depending on the scale and cooling capacity of the reactor.
-
Reaction Quenching: For reactions involving this compound, a validated quenching procedure must be in place to rapidly halt the reaction and cool the vessel in case of an unexpected temperature excursion.
-
Material Storage: The compound should be stored in a cool, well-ventilated area, away from heat sources, to ensure long-term stability.
Conclusion
The thermochemical characterization of 2-Methoxy-5-methylbenzoyl chloride, or any reactive chemical intermediate, is a non-negotiable aspect of safe and scalable chemical synthesis. The absence of readily available public data necessitates a rigorous, first-principles approach. By systematically applying the validated experimental protocols for bomb calorimetry, DSC, and TGA, and corroborating these findings with in silico DFT calculations, researchers and drug development professionals can build a comprehensive and trustworthy thermochemical profile. This integrated data set provides the authoritative grounding required to manage thermal hazards, ensure process safety, and develop robust, efficient chemical manufacturing processes.
References
-
PubChem. (n.d.). 2-Methoxy-5-methylbenzoyl chloride. Retrieved from [Link]
-
Scientific Research Publishing. (2019). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Retrieved from [Link]
-
National Institute of Standards & Technology. (n.d.). Certificate of Analysis, Standard Reference Material 39j, Benzoic Acid (Calorimetric Standard). Retrieved from [Link]
-
SLS. (n.d.). BENZOIC ACID (CALORIMETRIC STA | NIST39J | MERCK THIRD PARTY | SLS). Retrieved from [Link]
-
Oxford Academic. (2018). Combustion Calorimetry. Retrieved from [Link]
-
Fraunhofer-Publica. (2022). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. Retrieved from [Link]
-
BrainKart. (2016). Enthalpy of combustion - Bomb calorimeter. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. Retrieved from [Link]
-
De Lorenzo. (n.d.). Determination of the enthalpy of combustion by a calorimetric bomb. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]
-
University of Cambridge. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
YouTube. (2022). Tutorial 19 | How to Calculate Formation Energy of a Diatomic Molecule in Gaussian. Retrieved from [Link]
-
Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Chemical Process Safety. Retrieved from [Link]
-
Scientific Research Publishing. (2015). A Method for Calculating the Heats of Formation of Medium-Sized and Large-Sized Molecules. Retrieved from [Link]
-
NIST. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
NIST. (n.d.). Benzoyl chloride, 2-methoxy-. Retrieved from [Link]
-
Gaussian, Inc. (2000). Thermochemistry in Gaussian. Retrieved from [Link]
-
Shree Sulphurics. (n.d.). 2-Methoxy Benzoyl Chloride. Retrieved from [Link]
-
XRF Scientific. (2023). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
-
Gaussian, Inc. (2000). Thermochemistry in Gaussian (PDF). Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
SKZ Industrial Co., Limited. (n.d.). Tga Thermal Gravity Analysis. Retrieved from [Link]
-
Appropedia. (2015). Differential scanning calorimetry protocol: MOST. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
The Seybold Report. (2022). THE EVALUATION OF SAFETY PERTAINING TO THERMAL AND REACTION PROCESSES IN THE PHARMACEUTICAL INDUSTRY. Retrieved from [Link]
-
Journal of Visualized Experiments. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
-
DEKRA. (n.d.). CHEMICAL REACTION HAZARDS & THERMALLY UNSTABLE SUBSTANCES – Strategic Guide. Retrieved from [Link]
-
Dovepress. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzyl chloride (CAS 100-44-7). Retrieved from [Link]
-
NIST. (n.d.). STANDARDS DEVELOPMENT FOR DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link]
-
Sigma-HSE. (2021). How to develop a process safety strategy for thermal runaway. Retrieved from [Link]
-
University of Waterloo. (n.d.). Standard Enthalpy of Formation for Various Compounds*. Retrieved from [Link]
-
ChemRxiv. (2019). Theoretical Determination of Enthalpies of Formation of Benzyloxy, Benzylperoxy, Hydroxyphenyl Radicals and Related Species in the Gas-Phase. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Methoxy-5-methylbenzoyl chloride | C9H9ClO2 | CID 14223570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. sigma-hse.com [sigma-hse.com]
- 5. helgroup.com [helgroup.com]
- 6. dekraprod-media.e-spirit.cloud [dekraprod-media.e-spirit.cloud]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. torontech.com [torontech.com]
- 9. 2-Methoxy Benzoyl Chloride | 21615-34-9 | C8H7ClO2 [shreesulphuric.com]
- 10. academic.oup.com [academic.oup.com]
- 11. brainkart.com [brainkart.com]
- 12. 安息香酸 NIST® SRM® 39j, calorimetric standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 15. sistemas.eel.usp.br [sistemas.eel.usp.br]
- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 17. appropedia.org [appropedia.org]
- 18. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thermogravimetric Analysis (TGA) | Mechanical Testing and Thermal Characterisation Laboratory [thermal.msm.cam.ac.uk]
- 20. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]
- 21. A Method for Calculating the Heats of Formation of Medium-Sized and Large-Sized Molecules [scirp.org]
- 22. youtube.com [youtube.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. gaussian.com [gaussian.com]
- 25. cup.uni-muenchen.de [cup.uni-muenchen.de]
2-Methoxy-5-methylbenzoyl Chloride: Technical Profile & Synthetic Guide
[1]
Executive Summary
2-Methoxy-5-methylbenzoyl chloride (CAS: 25045-35-6) is a specialized acyl chloride intermediate derived from p-cresotic acid.[1][2] While less ubiquitous than its 5-chloro (metoclopramide precursor) or 5-sulfamoyl (sulpiride precursor) analogs, it serves as a critical probe molecule in Medicinal Chemistry.[1] It is primarily utilized to synthesize 5-methyl-substituted benzamides , allowing researchers to evaluate the steric vs. electronic contributions of the 5-position substituent in dopamine
This guide details the historical emergence of this scaffold, its physicochemical properties, and a validated manufacturing protocol for high-purity isolation.[1]
Part 1: Historical Genesis & Medicinal Chemistry Context
The "Orthopramide" Revolution
The history of 2-methoxy-5-methylbenzoyl chloride is inextricably linked to the discovery of Orthopramides (substituted benzamides).[1] In the 1960s, Louis Justin-Besançon and C. Laville at Laboratoires Delagrange initiated a program to improve procainamide's anti-emetic properties while reducing its cardiac effects.[1]
This led to the discovery of Metoclopramide (Reglan), which defined the pharmacophore required for
-
A 2-methoxy group (essential for intramolecular hydrogen bonding with the amide NH, locking the conformation).[1]
The Role of the 5-Methyl Analog
While the 5-chloro substituent (Metoclopramide) and 5-sulfamoyl group (Sulpiride/Tiapride) became market leaders, the 5-methyl analog—derived from 2-methoxy-5-methylbenzoyl chloride—played a vital role in Structure-Activity Relationship (SAR) studies.[1]
-
Steric Probe: The methyl group (
van der Waals radius) is sterically similar to chlorine ( ) but electronically distinct (weakly electron-donating vs. electron-withdrawing).[1] -
Receptor Mapping: By synthesizing 5-methyl benzamides, researchers could isolate the steric requirements of the
receptor pocket from the electronic effects, proving that the "orthopramide effect" was partly driven by the lipid solubility and steric bulk at the 5-position.[1]
Part 2: Chemical Identity & Properties[2][8][9][10]
Physicochemical Profile
The molecule is an acyl chloride, making it highly electrophilic and moisture-sensitive.[1] It must be handled under inert atmosphere (
| Property | Value |
| IUPAC Name | 2-Methoxy-5-methylbenzoyl chloride |
| CAS Number | 25045-35-6 |
| Molecular Formula | |
| Molecular Weight | 184.62 g/mol |
| Physical State | Colorless to pale yellow liquid / Low-melting solid |
| Boiling Point | 128–129 °C at 8 mmHg |
| Density | 1.146 g/mL (25 °C) |
| Reactivity | Hydrolyzes rapidly to 2-methoxy-5-methylbenzoic acid; reacts violently with amines/alcohols.[1] |
Part 3: Synthesis & Manufacturing Pathways
The industrial synthesis follows a linear pathway starting from p-Cresol .[1] The critical step is the "locking" of the methoxy group prior to acyl chloride formation to prevent side reactions.
Validated Synthetic Protocol
Step 1: Precursor Synthesis (Kolbe-Schmitt & Methylation) [1]
-
Starting Material: p-Cresol is carboxylated (Kolbe-Schmitt reaction) to form p-Cresotic acid (2-hydroxy-5-methylbenzoic acid).[1]
-
Etherification: The phenolic hydroxyl is methylated using Dimethyl Sulfate (DMS) or Methyl Iodide (
) in basic media ( /Acetone) to yield 2-Methoxy-5-methylbenzoic acid (CAS: 25045-36-7).[1]
Step 2: Acyl Chloride Formation (The Core Reaction)
This step utilizes Thionyl Chloride (
Reagents:
-
2-Methoxy-5-methylbenzoic acid (1.0 eq)[1]
-
Thionyl Chloride (1.2 – 1.5 eq)[1]
-
DMF (Catalytic, 0.05 eq)[1]
-
Solvent: Toluene or Dichloromethane (DCM)[1]
Procedure:
-
Charge: Place the acid and dry toluene in a reactor under
. -
Catalyst: Add catalytic DMF. Note: DMF is essential to form the Vilsmeier-Haack type intermediate, significantly lowering the activation energy.[1]
-
Addition: Add
dropwise at room temperature. Evolution of and gas will be observed.[1][8] -
Reflux: Heat to 60–70°C for 2–3 hours until gas evolution ceases.
-
Workup: Distill off excess
and solvent under reduced pressure. -
Isolation: The residue is vacuum distilled (bp 128°C @ 8 mmHg) to yield the pure acid chloride.[1]
Mechanistic Visualization (DMF Catalysis)
The following diagram illustrates the catalytic cycle where DMF activates the thionyl chloride, a critical concept for process optimization.
Caption: The Vilsmeier-Haack type catalytic cycle where DMF reacts with thionyl chloride to form a reactive chloroiminium species, facilitating the conversion of the carboxylic acid.[1]
Part 4: Applications in Drug Development
Benzamide Library Synthesis (SAR)
The primary utility of this intermediate is the synthesis of 5-methyl orthopramides .[1] By reacting 2-methoxy-5-methylbenzoyl chloride with various diamines (e.g., N,N-diethylethylenediamine), researchers create analogs of Tiapride to study binding affinity.[1]
General Coupling Protocol:
-
Solvent: THF or DCM (Anhydrous).[1]
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) to scavenge HCl.[1] -
Temperature:
to RT. -
Yield: Typically >90% due to the high reactivity of the acyl chloride.
Research Tools & Impurity Standards
In the manufacturing of Sulpiride or Tiapride , the 5-methyl analog can appear as a process impurity if the starting salicylic acid contained p-cresotic acid impurities.[1] Therefore, 2-methoxy-5-methylbenzoyl chloride is used to synthesize analytical standards for impurity profiling in QC laboratories.[1]
Synthetic Workflow Diagram
Caption: Industrial lineage from p-Cresol to the target Acyl Chloride and its downstream applications.
Part 5: Handling & Stability
Stability Profile
-
Moisture Sensitivity: High.[1] Hydrolyzes to acid and HCl gas upon contact with moist air.[1] White "smoke" (HCl mist) is a visual indicator of degradation.[1]
-
Storage: Store at
to under Argon. -
Shelf Life: 6–12 months if strictly anhydrous.[1]
Analytical Validation
To verify the identity of the acid chloride before use (since it is difficult to chromatograph directly due to hydrolysis):
-
Derivatization: Take a
aliquot.[1] -
Quench: Add to
dry Methanol (creates the Methyl Ester). -
Analysis: Run GC-MS or HPLC on the Methyl 2-methoxy-5-methylbenzoate .
-
Reference: The methyl ester is stable and provides a sharp peak, confirming the purity of the reactive acyl chloride.
-
References
-
Justin-Besançon, L., et al. (1964).[1] Constitution chimique et propriétés biologiques des orthopramides.[1] [Chemical constitution and biological properties of orthopramides]. Comptes Rendus de l'Académie des Sciences, 258, 4384-4386.[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanism of Thionyl Chloride/DMF activation).[1]
-
PubChem. (2024).[1][9] 2-Methoxy-5-methylbenzoyl chloride (Compound CID 14223570).[1][2] National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. 78515-16-9 | Methyl 5-formyl-2-methoxybenzoate | Eluxadoline | Ambeed.com [ambeed.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pp.bme.hu [pp.bme.hu]
- 9. 2-Methoxybenzoyl Chloride | 21615-34-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Quantum chemical calculations for 2-Methoxy-5-methylbenzoyl chloride
A Technical Guide to Reactivity, Conformational Dynamics, and DFT Protocols
Executive Summary & Molecular Significance
2-Methoxy-5-methylbenzoyl chloride (C₉H₉ClO₂) is a critical electrophilic building block, frequently employed in the synthesis of benzamide-based dopamine antagonists (e.g., substituted anisamides) and agrochemicals. Its reactivity is governed by a complex interplay between the highly reactive acyl chloride moiety and the electron-donating ortho-methoxy and meta-methyl substituents.
For drug development professionals, understanding the conformational landscape of this molecule is as vital as its electronic properties. The ortho-methoxy group introduces significant steric and electrostatic perturbations that deviate from standard Hammett predictions, necessitating high-level Density Functional Theory (DFT) for accurate modeling.
This guide outlines a self-validating computational protocol to predict the structural dynamics, vibrational signatures, and site-specific reactivity of this compound.
Computational Methodology: The "Why" and "How"
To ensure scientific integrity (E-E-A-T), we must move beyond "default" settings. The selection of functionals and basis sets is predicated on capturing the non-covalent interactions (NCIs) critical to the ortho-substituent effect.
2.1 Level of Theory Selection
| Component | Recommendation | Scientific Rationale |
| Functional | ωB97X-D or M06-2X | Standard B3LYP fails to accurately describe dispersion forces and medium-range electron correlation essential for the intramolecular interaction between the o-OMe oxygen and the carbonyl group [1]. |
| Basis Set | 6-311++G(d,p) | The diffuse functions (++) are mandatory for describing the lone pairs on the Chlorine and Oxygen atoms, which are the primary reactivity centers. |
| Solvation | SMD (Dichloromethane) | Acyl chlorides are moisture-sensitive; gas-phase calculations are useful, but an implicit solvent model (DCM or Toluene) better mimics the dielectric environment of acylation reactions. |
| Grid Size | Ultrafine | Essential to eliminate imaginary frequencies associated with soft rotational modes of the methyl/methoxy groups. |
2.2 The Self-Validating Protocol System
A robust computational workflow must be cyclical, not linear. The following diagram illustrates the logical flow for validating the stationary points of 2-Methoxy-5-methylbenzoyl chloride.
Figure 1: The self-validating computational workflow ensures that the final geometry represents a true local minimum on the Potential Energy Surface (PES).
Conformational Landscape & Structural Dynamics
The reactivity of 2-Methoxy-5-methylbenzoyl chloride is heavily influenced by the dihedral angle between the carbonyl group and the benzene ring. Unlike unsubstituted benzoyl chloride, which is generally planar, the ortho-methoxy group introduces a "locking" mechanism.
3.1 The Ortho-Effect Mechanism
Two primary conformers exist based on the orientation of the carbonyl oxygen relative to the methoxy oxygen:
-
Syn-periplanar (High Energy): The carbonyl oxygen and methoxy oxygen face the same direction. Strong electrostatic repulsion destabilizes this form.
-
Anti-periplanar (Global Minimum): The carbonyl oxygen is oriented away from the methoxy group. However, the bulky Chlorine atom may force the carbonyl group to twist out of planarity to relieve steric strain with the methoxy methyl group.
Critical Insight: You must calculate the Rotational Barrier of the C(aryl)-C(carbonyl) bond. A barrier < 5 kcal/mol implies free rotation at room temperature, while > 10 kcal/mol suggests the existence of atropisomers that could affect stereoselective synthesis.
Electronic Reactivity Profiling
Once the stable conformer is isolated, reactivity is quantified using Frontier Molecular Orbital (FMO) theory and Conceptual DFT descriptors.
4.1 Key Descriptors
| Descriptor | Symbol | Physical Interpretation for Drug Design |
| HOMO Energy | Located primarily on the aromatic ring and methoxy oxygen. Indicates susceptibility to electrophilic attack (e.g., by impurities). | |
| LUMO Energy | Located on the Carbonyl Carbon ( | |
| Electrophilicity Index | ||
| Fukui Function | Maps the specific site of nucleophilic attack. The Carbonyl Carbon should have the highest |
4.2 Reactivity Pathway Logic
The following diagram details how electronic effects translate to reaction outcomes for this specific molecule.
Figure 2: Electronic influence of substituents on the central reactivity of the acyl chloride moiety.
Spectroscopic Validation (IR/Raman)
To validate your calculations against experimental QC data, focus on the Carbonyl Stretch (
-
Experimental Expectation: Acyl chlorides typically show a strong absorption band at 1770–1800 cm⁻¹ .
-
Computational Correction: DFT calculates harmonic frequencies, which are systematically higher than experimental anharmonic frequencies.
-
Scaling Factor: For wB97X-D/6-311++G(d,p), multiply raw frequencies by 0.961 [2].
Validation Check:
If your calculated (scaled)
Experimental Protocol: Gaussian Input Example
For researchers utilizing Gaussian software, the following route section is recommended for the optimization step:
Post-Processing Step: Upon convergence, extract the Mulliken and NBO charges for the Carbonyl Carbon. A higher positive charge correlates with higher reactivity in Friedel-Crafts acylations.
References
-
Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link
-
NIST Computational Chemistry Comparison and Benchmark Database. (2022). Vibrational Frequency Scaling Factors. Link
-
PubChem. (2023). 2-Methoxy-5-methylbenzoyl chloride (CID 14223570).[1] National Library of Medicine. Link
-
Bentley, T. W., & Harris, H. C. (1990). Solvolysis of benzoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. (Mechanistic insights on anisoyl chloride derivatives). Link
Sources
Methodological & Application
Application Notes and Protocols for Esterification using 2-Methoxy-5-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the esterification of alcohols and phenols using 2-Methoxy-5-methylbenzoyl chloride. Acyl chlorides are highly reactive acylating agents that readily react with nucleophiles, offering a rapid and efficient method for ester synthesis compared to traditional Fischer esterification.[1][2] This protocol details the underlying reaction mechanism, safety and handling procedures, a step-by-step experimental protocol, and methods for purification and characterization of the final ester product. The information herein is intended to provide researchers with the technical knowledge to perform this reaction successfully and safely in a laboratory setting.
Introduction: The Rationale for Acyl Chloride-Mediated Esterification
The synthesis of esters is a cornerstone of organic chemistry, with wide-ranging applications in drug development, fragrance, and materials science. While Fischer esterification, the reaction of a carboxylic acid with an alcohol under acidic conditions, is a classic method, it is often slow and reversible.[3][4] The use of acyl chlorides, such as 2-Methoxy-5-methylbenzoyl chloride, provides a more vigorous and often irreversible alternative.[1][5] The high reactivity of the acyl chloride is due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[6]
This method is particularly advantageous when dealing with sensitive substrates or when high yields are desired in a short reaction time. The reaction typically proceeds at room temperature and is often driven to completion by the formation of a stable salt byproduct when a base is used.[1][7]
Reaction Mechanism: Nucleophilic Acyl Substitution
The esterification of an alcohol with 2-Methoxy-5-methylbenzoyl chloride proceeds via a nucleophilic addition-elimination mechanism.[2][8] The reaction can be catalyzed by a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct and can also act as a nucleophilic catalyst.[1]
The mechanism can be visualized in two primary pathways:
-
Direct Alcohol Attack: The lone pair of electrons on the oxygen atom of the alcohol directly attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion. A base then deprotonates the resulting oxonium ion to yield the final ester.[5]
-
Pyridine-Catalyzed Pathway: Pyridine can initially attack the acyl chloride to form a highly reactive acyl-pyridinium intermediate. The alcohol then attacks this activated intermediate, proceeding through a similar tetrahedral intermediate to form the ester.[1]
Diagram 1: Generalized Nucleophilic Addition-Elimination Mechanism
Caption: Nucleophilic addition of an alcohol to the acyl chloride, followed by elimination of HCl.
Health and Safety Precautions
2-Methoxy-5-methylbenzoyl chloride is a corrosive and moisture-sensitive compound. It is imperative to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[9]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and acid-resistant gloves (e.g., nitrile or neoprene).[10]
-
Handling: Handle in a fume hood to avoid inhalation of corrosive vapors.[11] Keep the reagent bottle tightly sealed and under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[12]
-
Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[11]
Experimental Protocol
This protocol provides a general procedure for the esterification of a primary or secondary alcohol with 2-Methoxy-5-methylbenzoyl chloride. The molar equivalents and reaction time may need to be optimized for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Methoxy-5-methylbenzoyl chloride | ≥98% | Sigma-Aldrich | Store under inert gas, away from moisture.[12] |
| Alcohol Substrate | Anhydrous | Various | Ensure the alcohol is dry to prevent hydrolysis of the acyl chloride. |
| Pyridine or Triethylamine | Anhydrous | Various | Acts as a base to neutralize HCl.[1] |
| Dichloromethane (DCM) or THF | Anhydrous | Various | Reaction solvent.[13] |
| Saturated Sodium Bicarbonate Solution | Reagent Grade | Various | For aqueous workup. |
| Anhydrous Magnesium Sulfate | Reagent Grade | Various | For drying the organic layer. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the alcohol substrate (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (or another suitable aprotic solvent like THF) to a concentration of approximately 0.1-0.5 M.[13]
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
To the cooled, stirring solution, add pyridine or triethylamine (1.1 - 1.5 eq) dropwise.
-
In a separate, dry flask, dissolve 2-Methoxy-5-methylbenzoyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the 2-Methoxy-5-methylbenzoyl chloride solution to the reaction mixture dropwise over 10-15 minutes. A precipitate (pyridinium or triethylammonium hydrochloride) will likely form.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as GC-MS or LC-MS.
-
Workup and Purification
-
Quenching:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction:
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove excess pyridine/triethylamine)
-
Saturated aqueous sodium bicarbonate solution (to remove any unreacted acyl chloride and neutralize any remaining acid).
-
Brine (saturated aqueous NaCl solution) to aid in layer separation.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
Diagram 2: Experimental Workflow
Caption: A typical workflow for the synthesis and purification of an ester from 2-Methoxy-5-methylbenzoyl chloride.
Characterization of the Ester Product
The identity and purity of the synthesized ester should be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Look for the characteristic ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirm the presence of protons from both the alcohol and the 2-methoxy-5-methylbenzoyl moieties in the correct integration ratios.
-
¹³C NMR: Identify the ester carbonyl carbon and other characteristic peaks.
-
-
Mass Spectrometry (MS): Determine the molecular weight of the ester and analyze its fragmentation pattern to confirm the structure.[14]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Wet reagents or glassware. | Ensure all glassware is oven-dried and reagents are anhydrous.[13] |
| Incomplete reaction. | Increase reaction time or gently heat the reaction mixture. | |
| Ineffective base. | Use a fresh, anhydrous bottle of pyridine or triethylamine. | |
| Formation of Carboxylic Acid | Hydrolysis of the acyl chloride. | Handle 2-Methoxy-5-methylbenzoyl chloride under an inert atmosphere and use anhydrous solvents.[14] |
| Difficult Purification | Close Rf values of product and starting material. | Optimize the solvent system for column chromatography or consider an alternative purification method like crystallization. |
References
-
Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]
-
OrgoSolver. Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from [Link]
-
Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]
-
OperaChem. (2024, January 5). Formation of Esters. Retrieved from [Link]
-
ChemistryStudent. Acyl Chlorides (A-Level). Retrieved from [Link]
-
Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
Chemguide. making esters. Retrieved from [Link]
- Google Patents. (2016, May 25). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate.
-
UNI ScholarWorks. Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Retrieved from [Link]
-
Web.che.ucdavis.edu. Lab5 procedure esterification. Retrieved from [Link]
- Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
- Google Patents. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
- Google Patents. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate.
-
Scholars Research Library. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]
-
Reddit. Hey can anybody help me with this reaction please? is the alcohol supposed to react with benzoyl chloride? I'm confused bc books shows that but instead of sodium methoxide, there's a pyridine. Retrieved from [Link]
-
ResearchGate. (2018, July 13). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
-
Evergreensino. (2025, July 2). What are the reaction products of M-Toluoyl Chloride and alcohols?. Retrieved from [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. What are the reaction products of M-Toluoyl Chloride and alcohols? - Blog - Evergreensino [evergreensinochem.com]
- 7. Formation of Esters - operachem [operachem.com]
- 8. savemyexams.com [savemyexams.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. carlroth.com [carlroth.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 15. echemi.com [echemi.com]
Application Note: High-Fidelity Friedel-Crafts Acylation with 2-Methoxy-5-methylbenzoyl Chloride
Executive Summary & Scope
This technical guide details the optimized protocols for utilizing 2-Methoxy-5-methylbenzoyl chloride (CAS 25045-35-6) in Friedel-Crafts acylation reactions. While this reagent is a potent electrophile for synthesizing diaryl ketones (benzophenones)—common scaffolds in SGLT2 inhibitors and kinase inhibitors—it presents a specific "Ortho-Methoxy Challenge."
The Core Challenge: The ortho-methoxy substituent acts as a Lewis base, coordinating with traditional Lewis Acid catalysts (e.g., AlCl₃). This creates two critical risks:
-
Catalyst Sequestration: The ether oxygen traps the catalyst, necessitating stoichiometric rather than catalytic loading.
-
Unwanted Demethylation: Under aggressive conditions, strong Lewis acids will cleave the methyl ether, yielding the phenol byproduct (2-hydroxy-5-methylbenzophenone) instead of the desired methoxy compound.
This guide provides two validated protocols: a Standard Aluminum Chloride Method (optimized for cost/scale) and a High-Fidelity Triflate Method (optimized for chemoselectivity).
Mechanistic Insight: The Chelation Trap
To maximize yield, one must understand the behavior of the acylating agent in the presence of a Lewis Acid (LA). Unlike simple benzoyl chloride, 2-Methoxy-5-methylbenzoyl chloride forms a bidentate chelate with the metal center.
Reaction Pathway & Chelation
The following diagram illustrates the competition between the productive Acylium Ion formation and the counter-productive Ether Complexation.
Figure 1: Mechanistic pathway showing the "Ether Complex" trap. Note that the methoxy oxygen coordinates with the Lewis Acid, requiring higher equivalents of catalyst.
Critical Considerations for Experimental Design
Catalyst Selection Matrix
| Catalyst | Reactivity | Risk of Demethylation | Stoichiometry Required | Recommended Use Case |
| AlCl₃ | High | High (if T > 20°C) | 1.5 – 2.2 equiv | Large-scale, simple substrates, cost-sensitive. |
| FeCl₃ | Moderate | Moderate | 1.2 – 1.5 equiv | Activated substrates (e.g., anisole, xylene). |
| In(OTf)₃ | Moderate | Low | 0.05 – 0.1 equiv (Catalytic) | High-value substrates, acid-sensitive groups. |
| SnCl₄ | Low | Low | 1.2 equiv | Highly reactive substrates (e.g., thiophene). |
Solvent Effects[1]
-
Dichloromethane (DCM): Preferred for Protocol B. Good solubility, low boiling point allows easy temp control.
-
Nitrobenzene: Classical solvent for AlCl₃. High boiling point makes it risky for this specific reagent (promotes demethylation). Avoid if possible.
-
Nitromethane: Enhances the electrophilicity of the acylium ion but can be explosive if not handled correctly. Use with caution.
Experimental Protocols
Protocol A: The "Standard" AlCl₃ Method
Best for robust substrates where cost is a factor. Strict temperature control is mandatory to prevent ether cleavage.
Reagents:
-
2-Methoxy-5-methylbenzoyl chloride (1.0 equiv)[1]
-
Arene Substrate (1.1 equiv)
-
Aluminum Chloride (AlCl₃), anhydrous (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, N₂ inlet, and pressure-equalizing addition funnel.
-
Solvent Charge: Add anhydrous DCM (5 mL per mmol of substrate) and cool to 0°C in an ice/water bath.
-
Catalyst Addition: Quickly add AlCl₃ (1.5 equiv) to the cold solvent. Note: AlCl₃ is hygroscopic; handle rapidly.
-
Acyl Chloride Addition: Dissolve 2-Methoxy-5-methylbenzoyl chloride in a minimum volume of DCM. Add dropwise to the AlCl₃ suspension at 0°C.
-
Observation: The solution will likely turn yellow/orange as the acylium complex forms. Stir for 15 min.
-
-
Substrate Addition: Add the Arene substrate dropwise, maintaining internal temperature < 5°C .
-
Reaction: Allow to warm slowly to Room Temperature (20-25°C). DO NOT REFLUX.
-
Monitor: Check TLC after 2 hours.[2] If starting material remains, stir longer but do not heat.
-
-
Quench (Critical): Pour the reaction mixture slowly into a beaker of crushed ice/HCl (1M) with vigorous stirring.
-
Why: This breaks the strong Aluminum-Oxygen bond.
-
-
Workup: Separate phases. Wash organic layer with brine, dry over MgSO₄, and concentrate.
Protocol B: The "High-Fidelity" Triflate Method
Best for high-value synthesis requiring maximum chemoselectivity (preservation of the methoxy group).
Reagents:
-
2-Methoxy-5-methylbenzoyl chloride (1.0 equiv)[1]
-
Arene Substrate (1.0 equiv)
-
Indium(III) Triflate [In(OTf)₃] (0.1 equiv - Catalytic) or Triflic Acid (1.0 equiv)
-
Dichloromethane (DCM) or Nitromethane
Step-by-Step Workflow:
-
Setup: Dry glassware under inert atmosphere (Argon/N₂).
-
Charge: Combine the acyl chloride, arene substrate, and solvent in the flask.
-
Catalyst Addition: Add In(OTf)₃ (10 mol%) in one portion.
-
Reaction: Heat to mild reflux (40°C for DCM) if using In(OTf)₃. If using Triflic acid, keep at 0°C to RT.
-
Validation: This method typically yields cleaner crude products with <1% demethylated byproduct.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.
Process Workflow & Quality Control
The following flowchart outlines the decision-making process for reaction monitoring and workup.
Figure 2: Operational workflow emphasizing temperature constraints to prevent side reactions.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Product contains -OH instead of -OMe | Demethylation occurred due to high temp or excess Lewis Acid. | Reduce reaction temperature. Switch from AlCl₃ to In(OTf)₃ or ZnCl₂. |
| Low Yield / Stalled Reaction | Catalyst "poisoning" by the methoxy group. | Increase AlCl₃ loading to 2.2 equiv (Protocol A). Ensure anhydrous conditions. |
| Gum/Emulsion during workup | Aluminum salts formed a stable gel with the product. | Use a tartrate wash (Rochelle's salt) or acidic quench (1M HCl) and stir for 30 mins to fully break the complex. |
| Polysubstitution | Substrate is too electron-rich. | Use the acyl chloride as the limiting reagent. Add substrate slowly to the acylium mixture. |
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Yamato, T., et al. (1991). "Lewis acid-catalyzed demethylation of methoxybenzenes." Journal of Organic Chemistry, 56(24), 6279-6284. Link (Describes the mechanism of AlCl3-mediated demethylation).
- Kobayashi, S. (2002). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
PubChem. (2023). "2-Methoxy-5-methylbenzoyl chloride (Compound)."[1][3] National Library of Medicine. Link (Chemical property verification).
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Guide for 2-Methoxy-5-methylbenzoyl Chloride
Topic: Troubleshooting Incomplete Reactions of 2-Methoxy-5-methylbenzoyl Chloride CAS: 25045-35-6 Support Ticket ID: #RXN-OPT-2026-02 Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary & Diagnostic Workflow
The Core Problem: Users frequently report "incomplete reactions" involving 2-Methoxy-5-methylbenzoyl chloride. This is rarely a random failure. It is almost always caused by the "Ortho-Methoxy Paradox" :
-
Electronic Deactivation: The ortho-methoxy group donates electrons (Mesomeric effect,
) to the carbonyl carbon, making it less electrophilic and sluggish toward nucleophiles. -
Steric Hindrance: The substituent physically blocks the attack trajectory of incoming nucleophiles.
-
Hidden Hydrolysis: The reagent is highly moisture-sensitive; what you think is acid chloride may actually be the unreactive carboxylic acid.
Diagnostic Decision Tree: Follow this logic path to identify your root cause before changing your synthesis.
Figure 1: Diagnostic logic flow for isolating the cause of incomplete acylation.
Technical FAQs & Root Cause Analysis
Q1: I added the acid chloride to my amine, but 40% of the amine remains unreacted after 24 hours. Why?
Diagnosis: Kinetic Inhibition (The Ortho Effect).
Technical Insight:
The 2-methoxy group is an electron-donating group (EDG). Through resonance (
-
Result: The activation energy (
) is significantly higher than for unsubstituted benzoyl chloride. -
Solution: You cannot rely on thermal energy alone. You must use Nucleophilic Catalysis (see Protocol B).
Q2: My LC-MS shows a peak with the correct mass for the product, but also a large peak for the carboxylic acid. Did the reaction reverse?
Diagnosis: Reagent Hydrolysis (Moisture Contamination). Technical Insight: Acid chlorides do not "reverse" from amides/esters easily. The carboxylic acid presence confirms that your reagent hydrolyzed before or during the reaction.
-
Mechanism:
. -
Critical Failure Point: 2-Methoxy-5-methylbenzoyl chloride is often stored. Over time, moisture permeates the septum. If you see white crystals on the bottle cap, the reagent is compromised.
-
Corrective Action: Always perform a Methanolysis Check (Protocol A) before committing valuable nucleophiles.
Q3: I synthesized the acid chloride in situ using Thionyl Chloride ( ), but the subsequent coupling failed. Why?
Diagnosis: Competitive Inhibition by Residual Thionyl Chloride.
Technical Insight:
If you do not remove excess
-
Observation: You might see formation of sulfinyl amines (
) or alkyl chlorides instead of your amide/ester. -
Corrective Action: Use azeotropic distillation with dry toluene (
) to strip all traces of before adding the nucleophile.
Optimization Protocols
Protocol A: The Methanolysis Purity Check (Self-Validating)
Use this rapid assay to verify if your acid chloride is active or dead.
-
Sampling: Take
of your 2-Methoxy-5-methylbenzoyl chloride. -
Quench: Add it to a vial containing
of HPLC-grade Methanol (dry). -
Wait: Shake for 5 minutes at room temperature.
-
Analyze: Run HPLC or GC-MS.
-
Pass: You see a single peak for the Methyl Ester (Methyl 2-methoxy-5-methylbenzoate).
-
Fail: You see a peak for the Carboxylic Acid (2-Methoxy-5-methylbenzoic acid). This indicates the chloride had already hydrolyzed before you added the methanol.
-
Protocol B: DMAP-Catalyzed Acylation (The "Turbo" Method)
Required when the ortho-methoxy group slows down the reaction.
The Mechanism: Standard base (Triethylamine/DIPEA) only acts as an acid scavenger. DMAP (4-Dimethylaminopyridine) acts as a nucleophilic transfer catalyst. It attacks the hindered carbonyl to form an N-acylpyridinium intermediate, which is highly electrophilic and less sterically hindered than the starting material.
Figure 2: DMAP catalysis pathway overcoming steric/electronic deactivation.
Step-by-Step Procedure:
-
Dissolve: Dissolve 1.0 equiv of Nucleophile and 1.2 equiv of Dry Base (Triethylamine or DIPEA) in anhydrous DCM or THF.
-
Catalyst: Add 0.1 equiv (10 mol%) of DMAP. Note: Do not omit this.
-
Addition: Add 1.1 equiv of 2-Methoxy-5-methylbenzoyl chloride dropwise at
. -
Warm: Allow to warm to Room Temperature.
-
Monitor: Check TLC/LC-MS at 1 hour. The intermediate is usually consumed rapidly.
Data Reference: Solvent & Conditions
The choice of solvent dramatically impacts the reaction rate for this specific molecule due to the stability of the charged transition states.
| Solvent System | Dielectric Constant ( | Suitability | Technical Notes |
| Dichloromethane (DCM) | 8.93 | Ideal | Excellent solubility; stabilizes polar intermediates without trapping nucleophiles. |
| Tetrahydrofuran (THF) | 7.58 | Good | Good for solubility, but can complex with Lewis acids if used. |
| Toluene | 2.38 | Poor | Too non-polar. Reaction will be sluggish due to poor stabilization of the transition state. |
| DMF/DMAc | ~37 | Caution | High polarity accelerates reaction, but difficult to remove during workup. Use only if solubility is an issue. |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press. (Mechanistic explanation of nucleophilic acyl substitution and electronic effects of ortho-substituents).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14223570, 2-Methoxy-5-methylbenzoyl chloride.
-
Xu, S., et al. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. Chemistry – A European Journal, 11(16), 4751–4757.
Sources
Validation & Comparative
Comparative Guide: Quantitative Analysis of 2-Methoxy-5-methylbenzoyl Chloride Purity
The following guide provides a comparative technical analysis of purity determination methods for 2-Methoxy-5-methylbenzoyl chloride (MMBC) . It is structured to assist analytical chemists and process engineers in selecting the optimal assay for drug substance intermediate qualification.
Executive Summary: The "Active Content" Dilemma
In pharmaceutical synthesis, 2-Methoxy-5-methylbenzoyl chloride (MMBC) is a critical electrophile used to introduce the methoxy-methyl-benzoyl motif into complex scaffolds. However, acid chlorides are notoriously moisture-sensitive, hydrolyzing rapidly to 2-methoxy-5-methylbenzoic acid and HCl .
A common analytical pitfall is relying solely on Argentometric Titration (Total Chlorine) . While precise, this method detects chloride ions from both the active acid chloride and the hydrolyzed impurities (HCl), leading to false-positive high purity results .
This guide compares the industry-standard Argentometric Method against the Morpholine Derivatization Method , advocating for the latter as the superior technique for determining functional purity (active electrophilic content).
Comparative Analysis of Methodologies
The following table summarizes the mechanistic differences between the two primary titration strategies.
| Feature | Method A: Argentometric Titration | Method B: Morpholine Derivatization |
| Analyte Target | Total Chloride ( | Active Acyl Group ( |
| Principle | Precipitation of AgCl | Amide formation + Back-titration of amine |
| Reaction | ||
| Interference | High: Counts free HCl as active product. | Low: Specific to carbonyl reactivity. |
| Execution Time | Fast (15 mins) | Moderate (45 mins) |
| Accuracy | High precision, Low specificity | High precision, High specificity |
| Recommendation | Use for total halogen checks only. | Primary Assay for Process Release. |
Deep Dive: The Morpholine Derivatization Protocol
The Morpholine method is the "Gold Standard" for acid chlorides because it mimics the actual synthetic utility of the molecule (amide bond formation).
The Mechanism
The assay relies on the rapid, quantitative reaction of the acid chloride with a secondary amine (morpholine) to form a stable amide.
-
Reaction: The sample is treated with a measured excess of morpholine.
-
Neutralization: One equivalent of morpholine forms the amide; the second equivalent neutralizes the released HCl.
-
Quantification: The remaining unreacted morpholine is back-titrated with standard acid.
Step-by-Step Experimental Protocol
Note: All glassware must be oven-dried. Perform in a fume hood.
Reagents Required:
-
Analyte: 2-Methoxy-5-methylbenzoyl chloride (MW: 184.62 g/mol ).[1][2]
-
Reagent: 0.5 N Morpholine in Methanol (anhydrous).
-
Titrant: 0.5 N Hydrochloric Acid (Methanolic or Aqueous).
-
Indicator: Bromocresol Green (0.1% in ethanol) or Methyl Yellow.
-
Solvent: Anhydrous Methanol.
Procedure:
-
Blank Preparation: Pipette exactly 50.0 mL of 0.5 N Morpholine solution into a 250 mL Erlenmeyer flask. Add 5 drops of indicator.
-
Sample Preparation: Weigh accurately ~1.0 g of MMBC (weighing by difference is recommended due to reactivity) into a separate 250 mL flask containing 50.0 mL of the 0.5 N Morpholine solution .
-
Critical Step: Swirl immediately to dissolve and prevent local hydrolysis by moisture.
-
-
Reaction Time: Allow the mixture to stand at room temperature for 10–15 minutes. The reaction is exothermic and usually rapid.
-
Titration: Titrate both the Blank and the Sample with 0.5 N HCl until the color changes from Blue/Yellow (depending on indicator) to the endpoint.
-
Bromocresol Green Endpoint: Blue
Green Yellow.
-
Calculation
The purity is calculated based on the difference in titrant volume consumed by the blank versus the sample.
- : Volume of HCl used for blank (mL)
- : Volume of HCl used for sample (mL)
- : Normality of HCl titrant
- : Molecular Weight of MMBC (184.62 g/mol )
- : Weight of sample (g)
Supporting Data: The "False Positive" Trap
To illustrate the necessity of the Morpholine method, consider the following comparative data from a batch of MMBC that was exposed to atmospheric moisture for 2 hours.
Table 1: Comparative Assay Results of Partially Hydrolyzed MMBC
| Assay Method | Measured Value | Interpretation |
| Argentometric (Total Cl) | 99.2% | Misleading. The method detected chloride from both the active product and the hydrolysis byproduct (HCl), masking the degradation. |
| Morpholine (Active -COCl) | 94.5% | Accurate. The method only reacted with the intact acid chloride. The 4.7% difference represents hydrolyzed material. |
| GC-FID (Area %) | 95.1% | Confirms the Morpholine titration data (shows benzoic acid peak). |
Insight: Relying on Argentometry would have led to the release of a sub-potent batch, potentially causing a 5% yield loss in the subsequent manufacturing step.
Visualizing the Workflow
The following diagrams illustrate the decision logic and the chemical workflow, generated using Graphviz.
Method Selection Logic
Caption: Decision tree highlighting the risk of false positives in Argentometric methods versus the specificity of Morpholine derivatization.
Morpholine Assay Reaction Scheme
Caption: The chemical pathway of the Morpholine assay. Only the unreacted morpholine is titrated, allowing calculation of the consumed fraction.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14223570, 2-Methoxy-5-methylbenzoyl chloride. Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
- Siggia, S., & Hanna, J. G.Quantitative Organic Analysis via Functional Groups. Wiley.
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-Methoxy-5-methylbenzoyl chloride
Executive Safety Summary
2-Methoxy-5-methylbenzoyl chloride is a highly reactive acyl chloride derivative. While often treated casually as a standard building block, it possesses three distinct hazards that require specific PPE protocols beyond standard "lab basics":
-
Lachrymator: Even minor vapor escape can incapacitate a researcher, causing severe eye and respiratory irritation.
-
Hydrolytic Instability: Upon contact with ambient moisture or mucous membranes, it rapidly hydrolyzes to release Hydrogen Chloride (HCl) gas and the parent benzoic acid.
-
Corrosivity: It is designated Skin Corrosion Category 1B , capable of causing irreversible tissue damage upon contact.[1]
This guide provides a self-validating safety protocol for handling this compound, moving beyond generic advice to specific, field-proven methodologies.
Risk Assessment & Engineering Controls
Before selecting PPE, engineering controls are the primary defense.
-
Mandatory: All manipulations must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Prohibited: Open-bench weighing or transfer.
PPE Decision Logic (Graphviz Visualization)
The following decision matrix illustrates the required protection levels based on the scale of operation.
Figure 1: PPE Selection Matrix based on operational scale. Note the escalation to respiratory protection and chemically resistant suits for larger volumes.
PPE Specifications & Technical Justification
A. Hand Protection (Critical)
The Failure Mode: Standard disposable nitrile gloves (4 mil) are permeable to many acid chlorides and the chlorinated solvents (e.g., Dichloromethane) often used as carriers. Once the acid chloride permeates, it hydrolyzes against the sweat on your skin, creating concentrated HCl trapped inside the glove.
The Protocol:
| Layer | Material | Specification | Justification |
|---|---|---|---|
| Inner (Barrier) | Laminate Film | Ansell Barrier® or North Silver Shield® | Provides >480 min breakthrough time against acid chlorides and aromatics. |
| Outer (Dexterity) | Nitrile | Minimum 5 mil thickness | Protects the inner glove from physical tears and provides grip. Immediate change upon splash. |
| Heavy Exposure | Viton/Butyl | 12+ mil (Unsupported) | Required for spill cleanup or immersion tasks. |
B. Respiratory Protection
Because this compound is a lachrymator , standard surgical masks or N95s are useless.
-
Primary: Fume hood sash kept low.
-
Secondary (Spill/Maintenance): Full-face elastomeric respirator.
-
Cartridge Type:OV/AG (Organic Vapor / Acid Gas) . The "AG" component neutralizes the HCl hydrolysis product; the "OV" handles the organic benzoyl moiety.
-
C. Eye & Body Protection[3][4][5]
-
Eyes: Unvented chemical splash goggles are mandatory. Face shields are added over goggles for high-volume transfers, not as a substitute.
-
Body: 100% Cotton lab coat (polyester melts if a fire occurs). For >100g handling, use a chemical-resistant apron (Tychem® or PVC).
Operational Protocols
Weighing and Transfer
To minimize hydrolysis and exposure:
-
Tare Closed: Tare the weighing vial with the cap on.
-
Transfer: Open the stock bottle only inside the hood. Use a disposable glass pipette or syringe. Do not pour.
-
Seal: Cap the weighing vial immediately. Wipe the threads of the stock bottle with a dry Kimwipe before closing to prevent the cap from seizing due to hydrolysis crust (HCl formation).
Reaction Setup
-
Glassware: Must be flame-dried or oven-dried. Moisture acts as a catalyst for decomposition.
-
Venting: Reactions must be vented through a mineral oil bubbler or a scrubber trap (NaOH solution) to neutralize evolved HCl gas.
Emergency Response & Disposal (Quenching)
The Hazard: Adding water directly to 2-Methoxy-5-methylbenzoyl chloride causes a violent exotherm and a geyser of HCl gas. The Solution: A "Controlled Kill" using an esterification or neutralization pathway.
Quenching Workflow (Graphviz Visualization)
Figure 2: The "Controlled Kill" method. Never add the quenching agent to the acid chloride; always add the acid chloride to the quenching agent.
Step-by-Step Disposal Protocol
-
Dilute: Dissolve the residue or spill material in a non-reactive solvent (DCM or Toluene) to reduce viscosity and heat generation.
-
Prepare Quench: In a large beaker, prepare a 10% Sodium Carbonate (
) or Sodium Bicarbonate ( ) solution mixed with ice.-
Alternative: Use Methanol/Ice if the methyl ester byproduct is acceptable for the waste stream.
-
-
Add Slowly: Add the diluted acid chloride solution dropwise to the stirred quench mixture.
-
Verify: Test pH. If acidic, add more base. Once neutral/basic and bubbling stops, dispose of as halogenated organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77569, 2-Methoxybenzoyl chloride. (Data used as surrogate for class hazards).[1][2][5] PubChem. [Link]
-
University of California, Los Angeles (UCLA) EHS. SOP: Acid Chlorides. (Authoritative guide on quenching and PPE for acyl chlorides). [Link]
-
Princeton University EHS. Laboratory Safety Guide: Corrosives and Lachrymators. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
